molecular formula C11H23ClO3S B13639211 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride

Cat. No.: B13639211
M. Wt: 270.82 g/mol
InChI Key: LFHRFIROMTXJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((tert-pentyloxy)methyl)pentane-1-ol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols followed by oxidation.

Scientific Research Applications

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the compound reacts with amines to form a stable sulfonamide bond, which is a key structural motif in many bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

    Tosyl Chloride (TsCl): Another sulfonyl chloride commonly used in organic synthesis, known for its stability and ease of handling.

    Trifluoromethanesulfonyl Chloride (TfCl): A highly reactive sulfonyl chloride with strong electron-withdrawing properties due to the trifluoromethyl group.

Uniqueness

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of a sulfonyl chloride with the steric effects of the tert-pentyloxy group. This combination allows for selective reactions and the formation of complex molecules that may not be easily accessible using other sulfonyl chlorides.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2-(2-methylbutan-2-yloxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-5-7-10(9-16(12,13)14)8-15-11(3,4)6-2/h10H,5-9H2,1-4H3

InChI Key

LFHRFIROMTXJRS-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(C)(C)CC)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.